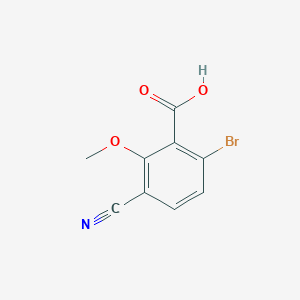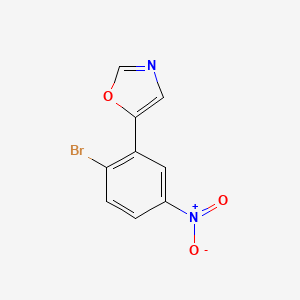
5-(2-Bromo-5-nitrophenyl)oxazole
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors such as its molecular structure, polarity, and functional groups. For “5-(2-Bromo-5-nitrophenyl)oxazole”, specific physical and chemical properties such as boiling point, density, and pKa are not available in the search results .Applications De Recherche Scientifique
Abnormal Diels–Alder Reactions and Molecular Structures
- Abnormal Diels–Alder Reactions of Oxazoles : Research demonstrates that 5-methoxy-4-(p-nitrophenyl)oxazoles undergo abnormal Diels–Alder reactions with tetracyanoethylene. This results in the formation of methyl esters of 5-substituted 3,3,4,4-tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids, a process involving oxazole ring opening. The molecular structure of a 2-isopropyl-substituted product was determined using X-ray crystallography, providing insights into the reaction mechanism and solvent effects (Ibata et al., 1992).
Synthesis and Characterization of Oxazole Derivatives
- Synthesis of Oxazole Derivatives : The synthesis of 4-bromo-5-(thiophen-2-yl)oxazole, among other derivatives, was studied. These derivatives are crucial for reactions like Suzuki-Miyaura and Negishi coupling. Their preparation highlights the versatility of oxazoles in organic synthesis (Li et al., 2011).
Biological Activities and Pharmaceutical Applications
- Oxazoles as Medicinal Compounds : Oxazole derivatives are identified as inhibitors of enzymes like NPP1, NPP2, NPP3, tyrosine kinase, and others. A study synthesized biphenyl oxazole derivatives and evaluated their potential as inhibitors of nucleotide pyrophosphatase/phosphodiesterase-1 and -3. This research underscores the significant therapeutic potential of oxazole compounds in treating various health disorders (Ahmad et al., 2020).
Polymerization Abilities and Fluorescence Characteristics
- Fluorescent Oxazol-5-ones and Polymerization : The study of fluorescent thiophenyl group containing oxazol-5-ones revealed their potential in emitting blue and green light. The polymerization ability of these compounds was also investigated, indicating their usefulness in materials science, particularly in the creation of novel polymers and fluorescent materials (Ozturk Urut et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
5-(2-bromo-5-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-8-2-1-6(12(13)14)3-7(8)9-4-11-5-15-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHULERCLNVVLCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CN=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1409019.png)
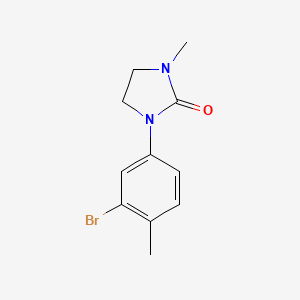


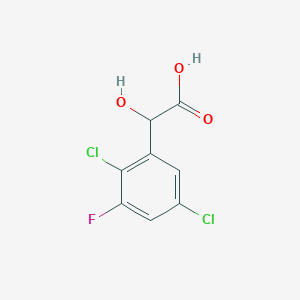

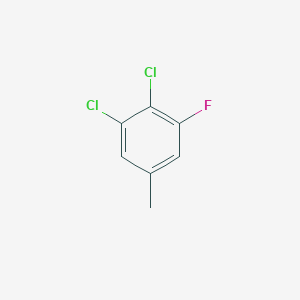

![2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid](/img/structure/B1409032.png)

![tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate](/img/structure/B1409037.png)
![Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide](/img/structure/B1409039.png)
![L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1409040.png)
